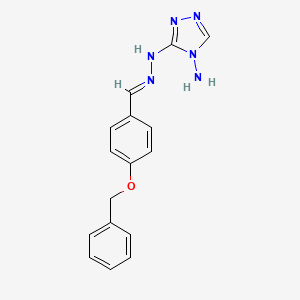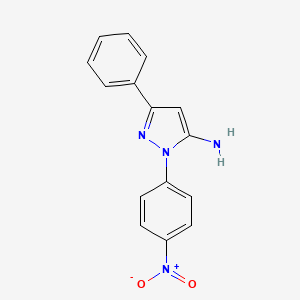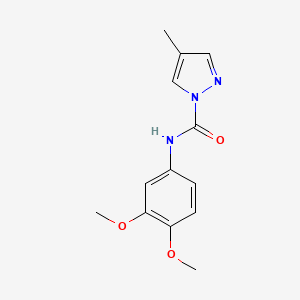![molecular formula C16H12F3N3O B5816351 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone, also known as MPTP, is a synthetic compound that has been widely studied for its potential use in scientific research. MPTP is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress, leading to cell death.
Biochemical and Physiological Effects
1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone has also been shown to inhibit the growth of cancer cells in vitro, potentially making it useful in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra, making it a useful tool in Parkinson's disease research. However, one limitation is that 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone is toxic and can cause cell death, making it important to use appropriate safety measures when handling the compound.
Orientations Futures
There are several future directions for research on 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone. One area of future research is the development of 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone analogs with improved selectivity and reduced toxicity. Another area of future research is the use of 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone and its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves the reaction of 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde with trifluoroacetic anhydride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone.
Applications De Recherche Scientifique
1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone has been widely studied for its potential use as a tool in scientific research. It has been shown to have various biochemical and physiological effects, making it useful in a range of research areas. 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone has been used in studies of Parkinson's disease, as it has been shown to selectively destroy dopaminergic neurons in the substantia nigra. 1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-9-12(10(2)23)8-20-15-13(11-6-4-3-5-7-11)14(16(17,18)19)21-22(9)15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZFCDFALPNPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)




![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)

![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)